molecular formula C17H13N5O3 B2765032 7-[(2-furylmethyl)amino]-3-phenylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione CAS No. 1396686-66-0

7-[(2-furylmethyl)amino]-3-phenylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione

Cat. No. B2765032
CAS RN: 1396686-66-0
M. Wt: 335.323
InChI Key: LWTXNZMSYDPYDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “7-[(2-furylmethyl)amino]-3-phenylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione” is a heterocyclic compound with a molecular formula of C17H13N5O3 . It is part of the pyrimidine class of compounds, which are known for their wide range of pharmacological effects .


Molecular Structure Analysis

The molecular structure of this compound involves a pyrimidine core, which is a six-membered ring containing two nitrogen atoms. Attached to this core are phenyl and furylmethyl groups, as well as an amino group . The specific arrangement of these groups in the molecule could influence its chemical properties and biological activity.

Scientific Research Applications

1. Synthesis of New Pyrido[2,3-d]pyrimidin-5-one Derivatives This compound can be used in the synthesis of new pyrido[2,3-d]pyrimidin-5-one derivatives. These derivatives have shown a wide range of biological activities, including antiproliferative, antimicrobial, anti-inflammatory and analgesic, hypotensive, and antihistaminic activities .

2. Synthesis of Pyrido[2,3-d]pyrimidin-7-one Derivatives The compound can also be used in the synthesis of pyrido[2,3-d]pyrimidin-7-one derivatives. These derivatives have shown promising biological activities, including the inhibition of protein tyrosine kinases .

3. Development of Antiproliferative Agents The compound API-1, which belongs to pyrido[2,3-d]pyrimidin-5-one derivatives, is a promising antiproliferative agent. This suggests that the compound could potentially be used in the development of new antiproliferative agents .

4. Development of Tyrosine Kinase Inhibitors Among pyrido[2,3-d]pyrimidin-7-one derivatives, noteworthy are tyrosine kinase inhibitor TKI-28 and cyclin-dependent kinase (CDK4) inhibitors. This suggests that the compound could potentially be used in the development of new tyrosine kinase inhibitors .

5. Development of Cyclin-Dependent Kinase Inhibitors The compound could potentially be used in the development of new cyclin-dependent kinase inhibitors. This is suggested by the fact that compound CDK-4, which contains a pyrido[2,3-d]pyrimidin-7-one ring system, acts as an inhibitor of cyclin-dependent kinases .

6. Synthesis of Pyrimidino[4,5-d][1,3]oxazines The compound can be used in the synthesis of pyrimidino[4,5-d][1,3]oxazines. The reaction of 5-acetyl-4-aminopyrimidines with carboxylic acid chlorides under reflux in xylene followed by the addition of a base affords pyrimidino[4,5-d][1,3]oxazines .

properties

IUPAC Name

2-(furan-2-ylmethylamino)-6-phenyl-8H-pyrimido[4,5-d]pyrimidine-5,7-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N5O3/c23-15-13-10-19-16(18-9-12-7-4-8-25-12)20-14(13)21-17(24)22(15)11-5-2-1-3-6-11/h1-8,10H,9H2,(H2,18,19,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWTXNZMSYDPYDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C3=CN=C(N=C3NC2=O)NCC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-[(2-furylmethyl)amino]-3-phenylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.